2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one
Description
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is a chlorinated ketone featuring a thiophene ring substituted with a phenyl group at the 5-position and a chloroacetyl group at the 2-position. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiazoles and pyrazoles. Its reactivity is driven by the electron-withdrawing chlorine atom, which enhances the electrophilicity of the ketone, facilitating nucleophilic substitution reactions.
Properties
Molecular Formula |
C12H9ClOS |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-chloro-1-(5-phenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QVXKUCAMNZSKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one typically involves the chlorination of 1-(5-phenylthiophen-2-yl)ethanone. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenylthiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Corresponding substituted products (e.g., amides, thioethers).
Reduction: 1-(5-phenylthiophen-2-yl)ethanol.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylthiophene moiety can interact with biological targets, potentially disrupting cellular processes or inhibiting microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
2.1.1. Thiophene vs. Furan Derivatives
- 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (CAS 1179082-20-2):
- 1-(5-Methylthiophen-2-yl)ethan-1-one (CAS 13679-74-8): Structural Difference: Lacks the chlorine atom and phenyl substituent. Impact: Absence of chlorine reduces electrophilicity, making it less reactive in SNAr reactions.
2.1.2. Benzo[b]thiophene Derivatives
- 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7):
Substituent Effects
2.2.1. Chlorine Substituents
- 2-Chloro-1-(4-hydroxyphenyl)ethan-1-one (CAS 6305-04-0): Structural Difference: Chloroacetyl group attached to a phenol ring instead of thiophene. Impact: The hydroxyl group increases solubility in polar solvents (e.g., water, ethanol) but reduces stability under acidic conditions. Molecular weight: 170.59 g/mol .
- 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one (CAS 1628263-61-5):
2.2.2. Aromatic vs. Aliphatic Substituents
- 1-Cyclohexyl-2-(phenylthio)ethan-1-one :
- Structural Difference : Cyclohexyl group replaces the phenyl-thiophene moiety, and a thioether (-S-) replaces the thiophene.
- Impact : The aliphatic cyclohexyl group reduces π-π stacking interactions, while the thioether offers nucleophilic sulfur for further functionalization. Reported yield: 52.4% .
Data Tables
Table 1: Physical and Structural Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one | Not provided | C12H9ClOS | 236.71 | Thiophene, Chloroacetyl |
| 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one | 1179082-20-2 | C13H11ClO2 | 234.68 | Furan, Chlorophenyl |
| 2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one | 156801-47-7 | C11H8Cl2OS | 267.15 | Benzo[b]thiophene, Dichloro |
| 2-Chloro-1-(4-hydroxyphenyl)ethan-1-one | 6305-04-0 | C8H7ClO2 | 170.59 | Phenol, Chloroacetyl |
Biological Activity
2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one, a compound of significant interest in organic chemistry, exhibits a variety of biological activities that warrant detailed investigation. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.72 g/mol. The compound features a chloro group and a thiophene ring, which are known to influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClOS |
| Molecular Weight | 232.72 g/mol |
| CAS Number | 42445-55-6 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophene have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have suggested that the compound may also exhibit anticancer properties. A recent investigation into thiophene derivatives demonstrated that they can induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of human cancer cell lines, with IC50 values ranging from 10 µM to 30 µM .
- Case Study on Antimicrobial Effects : Another study focused on the antimicrobial efficacy of thiophene derivatives against E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for certain derivatives, showcasing the potential for developing new antibacterial agents .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the chloro group enhances its electrophilic character, facilitating reactions with nucleophiles in biological systems. This interaction can lead to alterations in enzyme activity or DNA damage, contributing to its antimicrobial and anticancer effects.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| ROS Generation | Induces oxidative stress in cells |
| Enzyme Inhibition | Interacts with key metabolic enzymes |
| DNA Interaction | Potentially induces DNA damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
